

Boronic Acids: Versatile Reagents for the Synthesis of Complex Molecules

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (6-(2-Methoxyethoxy)pyridin-3-yl)boronic acid

Cat. No.: B1431677

[Get Quote](#)

Introduction: The Enduring Utility of the Boronic Acid Functional Group

Boronic acids and their derivatives have emerged as indispensable tools in modern organic synthesis, enabling the construction of complex molecular architectures with remarkable precision and efficiency.^{[1][2]} Their unique combination of stability, reactivity, and functional group tolerance has positioned them at the forefront of synthetic strategy, particularly in the realms of pharmaceutical and materials science.^{[1][2]} This guide provides an in-depth exploration of the most impactful applications of boronic acids, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

The versatility of boronic acids stems from the electron-deficient nature of the boron atom, which imparts Lewis acidity and facilitates a range of powerful transformations.^[1] While stable enough to handle in air, they can be activated under specific conditions to participate in a variety of bond-forming reactions.^[3] This guide will delve into the cornerstone of boronic acid chemistry, the Suzuki-Miyaura cross-coupling, as well as other pivotal reactions such as the Chan-Lam coupling and the Petasis reaction. Furthermore, we will explore the strategic use of boronic acids as protecting groups to facilitate multi-step synthesis and their application in the challenging field of asymmetric synthesis.

The Suzuki-Miyaura Cross-Coupling: A Pillar of C-C Bond Formation

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a paramount method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials.^{[4][5]} This Nobel Prize-winning reaction is celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its boronic acid reagents.^[4]

Mechanistic Rationale: The Palladium Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling lies in a well-defined catalytic cycle centered around a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.^{[5][6][7]} Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

- **Oxidative Addition:** The cycle commences with the insertion of the active Pd(0) catalyst into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) intermediate.^{[5][6][7]} This step is often the rate-determining step, and its efficiency is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the ligand on the palladium.^{[5][7]}
- **Transmetalation:** The boronic acid is activated by a base to form a more nucleophilic boronate species.^[3] This boronate then transfers its organic group to the Pd(II) complex, displacing the halide. This step regenerates the halide salt and forms a new organopalladium(II) species.
- **Reductive Elimination:** The two organic groups on the palladium complex couple, forming the desired carbon-carbon bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.^{[5][6]}

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride with an Arylboronic Acid

This protocol provides a general procedure for the challenging coupling of an aryl chloride, which requires a more active catalyst system.

Materials:

- Aryl chloride (1.0 mmol, 1.0 equiv)
- Arylboronic acid (1.2 mmol, 1.2 equiv)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 0.02 mmol, 2 mol%)
- SPhos (0.04 mmol, 4 mol%)
- Potassium phosphate (K_3PO_4 , 2.0 mmol, 2.0 equiv)
- Degassed toluene (5 mL)
- Degassed water (0.5 mL)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

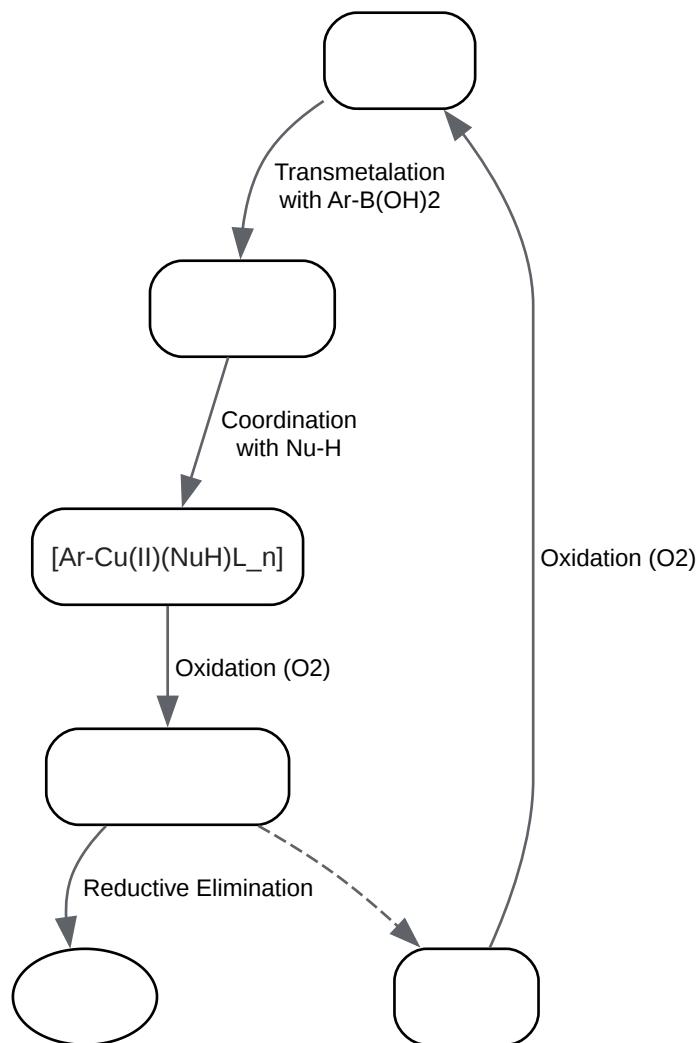
- Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl chloride, arylboronic acid, $\text{Pd}(\text{OAc})_2$, SPhos, and K_3PO_4 .^[4]
- Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.^[8] The exclusion of oxygen is critical to prevent the oxidation and deactivation of the $\text{Pd}(0)$ catalyst and to avoid the homocoupling of boronic acids.^[5]
- Solvent Addition: Add the degassed toluene and degassed water to the flask via syringe.^[4] The water is crucial for dissolving the base and facilitating the formation of the active boronate species.
- Reaction Execution: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 2-24 hours. Monitor the progress of the reaction by thin-layer

chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

- Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Add water (10 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers and wash with brine (20 mL).^[4]
- Purification: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.^[4]

Data Presentation: Common Components for Suzuki-Miyaura Coupling

Component	Examples	Role & Rationale
Catalyst	Pd(PPh ₃) ₄ , Pd(OAc) ₂ , Pd ₂ (dba) ₃ , PEPPSI-iPr	Source of the active Pd(0) species. Pre-catalysts like Pd(OAc) ₂ are reduced in situ.
Ligand	PPh ₃ , PCy ₃ , SPhos, XPhos, N-heterocyclic carbenes (NHCs)	Stabilizes the Pd catalyst, enhances reactivity. Bulky, electron-rich ligands facilitate oxidative addition, especially for less reactive chlorides. ^[5]
Base	K ₂ CO ₃ , K ₃ PO ₄ , Cs ₂ CO ₃ , KF, Et ₃ N	Activates the boronic acid to the boronate. The choice of base can influence reaction rate and prevent side reactions like ester hydrolysis. ^[5]
Solvent	Toluene, Dioxane, THF, DMF, often with water	Solubilizes reactants and catalyst. Aqueous co-solvents are often necessary to dissolve the inorganic base. ^[5]


The Chan-Lam Coupling: Forging C-Heteroatom Bonds

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, offers a powerful method for the synthesis of aryl ethers, aryl amines, and aryl thioethers.^{[9][10][11]} This copper-catalyzed reaction provides a valuable alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination, often with the advantage of being conducted at room temperature and open to the air.^{[9][11]}

Mechanistic Rationale: A Copper-Mediated Pathway

The mechanism of the Chan-Lam coupling is complex and still a subject of study, but a generally accepted pathway involves a Cu(II)/Cu(III) or a Cu(I)/Cu(III) catalytic cycle.

- Ligand Exchange/Transmetalation: The copper(II) catalyst reacts with the boronic acid to form a copper-aryl species.
- Coordination: The amine or alcohol substrate coordinates to the copper center.
- Oxidation & Reductive Elimination: The copper complex is oxidized, potentially by atmospheric oxygen, to a transient Cu(III) species.^[11] This is followed by reductive elimination to form the C-N or C-O bond and a Cu(I) species.^{[9][12]}
- Catalyst Regeneration: The Cu(I) is re-oxidized to Cu(II) to complete the catalytic cycle.^[12]

[Click to download full resolution via product page](#)

Figure 2: Proposed Catalytic Cycle for the Chan-Lam Coupling.

Protocol: Chan-Lam N-Arylation of Imidazole

This protocol describes the N-arylation of imidazole with an arylboronic acid, a common transformation in medicinal chemistry.

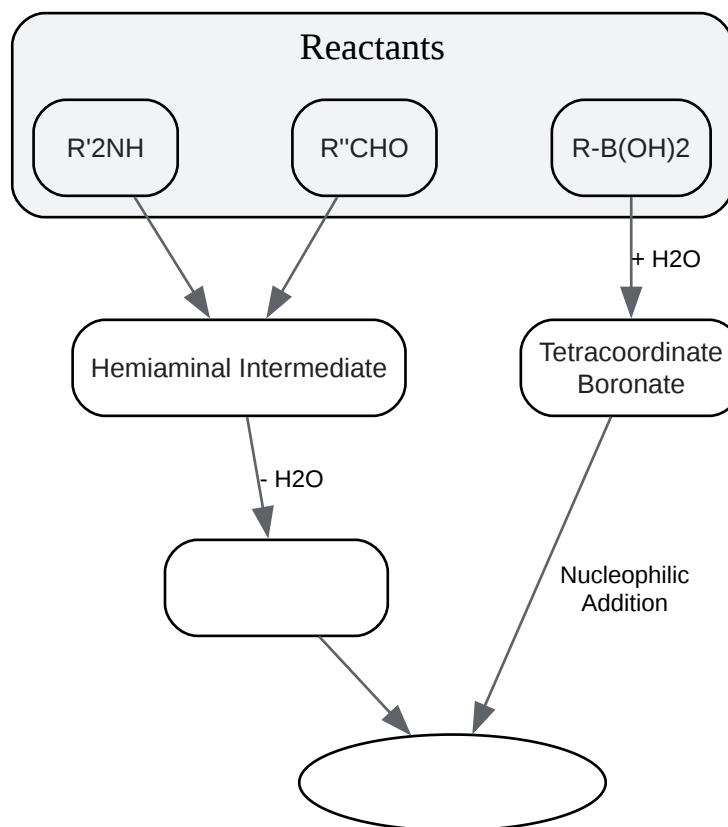
Materials:

- Arylboronic acid (1.0 mmol, 1.0 equiv)
- Imidazole (1.2 mmol, 1.2 equiv)
- Copper(II) acetate (Cu(OAc)_2 , 0.1 mmol, 10 mol%)

- Pyridine (2.0 mmol, 2.0 equiv)
- Dichloromethane (DCM, 5 mL)
- Saturated aqueous NaHCO_3 solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Reaction Setup: In a vial, combine the arylboronic acid, imidazole, and copper(II) acetate. [\[13\]](#)
- Solvent and Base Addition: Add dichloromethane and pyridine. The reaction can typically be run open to the air.[\[9\]](#) Pyridine acts as both a ligand to stabilize the copper catalyst and a base.
- Reaction Execution: Stir the mixture at room temperature for 24-72 hours. The reaction progress can be monitored by TLC.
- Work-up: Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO_3 solution and then brine.
- Purification: Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.


The Petasis Reaction: A Multicomponent Route to Amines

The Petasis reaction, or Petasis borono-Mannich reaction, is a powerful multicomponent reaction that combines an amine, a carbonyl compound (often an aldehyde), and a vinyl- or aryl-boronic acid to form substituted amines.[\[14\]](#)[\[15\]](#) This reaction is highly valued for its operational simplicity, mild conditions, and its ability to rapidly generate molecular complexity from readily available starting materials.[\[13\]](#)[\[16\]](#)

Mechanistic Rationale: A Convergent Pathway

The Petasis reaction proceeds through a convergent pathway, where the amine and carbonyl component first form an iminium ion intermediate.

- **Iminium Ion Formation:** The amine and aldehyde (or ketone) condense to form a hemiaminal, which then dehydrates to form a reactive iminium ion.
- **Boronate Formation and Addition:** The boronic acid reacts with the hydroxyl group of the hemiaminal or with water in the reaction mixture to form a tetracoordinate boronate complex. This complex then delivers its organic group to the iminium ion, forming the new C-C bond.
- **Product Formation:** Hydrolysis of the resulting intermediate yields the final substituted amine product.

[Click to download full resolution via product page](#)

Figure 3: Simplified Mechanism of the Petasis Reaction.

Protocol: Petasis Reaction with an α -Hydroxy Aldehyde

The use of α -hydroxy aldehydes in the Petasis reaction is particularly powerful for the synthesis of valuable amino alcohol building blocks.[\[11\]](#)[\[14\]](#)[\[17\]](#)

Materials:

- α -Hydroxy aldehyde (e.g., glyceraldehyde acetonide, 1.0 mmol, 1.0 equiv)
- Amine (e.g., dibenzylamine, 1.1 mmol, 1.1 equiv)
- Aryl- or vinyl-boronic acid (1.5 mmol, 1.5 equiv)
- Ethanol or Dichloromethane (5 mL)
- Silica gel for column chromatography

Procedure:

- Reaction Setup: In a vial, dissolve the α -hydroxy aldehyde and the amine in the chosen solvent.
- Boronic Acid Addition: Add the boronic acid to the solution.
- Reaction Execution: Stir the reaction mixture at room temperature for 12-48 hours. The reaction is often complete when the solution becomes clear. Monitor by TLC.
- Work-up: Concentrate the reaction mixture under reduced pressure.
- Purification: Purify the crude product directly by flash column chromatography to yield the desired amino alcohol. The reaction often proceeds cleanly, simplifying purification.[\[14\]](#)

Boronic Acids as Protecting Groups: Enabling Multi-step Synthesis

A significant challenge in multi-step synthesis is the inherent reactivity of the boronic acid functional group.[\[3\]](#)[\[18\]](#) To overcome this, various protecting groups have been developed, allowing the boronic acid moiety to be carried through multiple synthetic steps.[\[19\]](#) Among

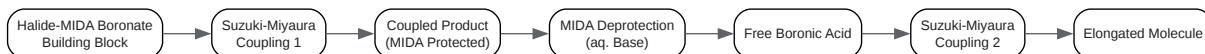
these, N-methyliminodiacetic acid (MIDA) has emerged as a particularly effective protecting group.[19]

MIDA boronates are air- and chromatographically stable, and they are unreactive under anhydrous Suzuki-Miyaura coupling conditions.[14][19][20] However, the boronic acid can be readily unmasked using mild aqueous basic conditions, enabling a powerful strategy known as iterative cross-coupling.[6][14][19][20]

Protocol: MIDA Boronate Formation and Iterative Cross-Coupling

This protocol outlines the protection of a boronic acid as its MIDA ester, followed by a subsequent cross-coupling reaction.

Part A: MIDA Boronate Formation


Materials:

- Boronic acid (1.0 mmol, 1.0 equiv)
- N-methyliminodiacetic acid (MIDA, 1.1 mmol, 1.1 equiv)
- Dimethyl sulfoxide (DMSO) or Toluene
- 4 \AA Molecular sieves

Procedure:

- Setup: Combine the boronic acid, MIDA, and molecular sieves in a round-bottom flask.
- Reaction: Add the solvent and heat the mixture under Dean-Stark conditions to remove water.[19]
- Isolation: After completion, cool the reaction, filter off the molecular sieves, and remove the solvent under reduced pressure. The MIDA boronate can often be purified by crystallization or chromatography.[14][19][20]

Part B: Iterative Cross-Coupling

[Click to download full resolution via product page](#)

Figure 4: Workflow for Iterative Cross-Coupling using MIDA Boronates.

This workflow demonstrates how a bifunctional building block (containing both a halide and a MIDA-protected boronic acid) can be used to sequentially build up a complex molecule. The MIDA group on the initial product remains intact during the first Suzuki coupling, allowing for a subsequent deprotection and a second coupling reaction at that site.[6][19]

Asymmetric Synthesis with Boronic Acids

The development of enantioselective transformations is a central goal of modern organic synthesis. Boronic acids have become key players in this field, particularly in the asymmetric synthesis of chiral biaryl atropisomers. These molecules, which possess axial chirality, are prevalent in privileged ligand scaffolds and biologically active compounds.

Protocol: Enantioselective Suzuki-Miyaura Coupling for Axially Chiral Biphenols

This protocol is based on recent advances using chiral ligands to control the stereochemical outcome of the Suzuki-Miyaura reaction.[21][22]

Materials:

- Aryl bromide (e.g., 2-bromo-3-methylphenylamide, 1.0 equiv)
- Arylboronic acid (e.g., 1-naphthaleneboronic acid, 2.0 equiv)
- Palladium source (e.g., $\text{Pd}_2(\text{dba})_3$, 2.5 mol%)
- Chiral monophosphine ligand (e.g., enantiopure sSPhos or a custom chiral-bridged biphenyl monophosphine ligand, 6 mol%)[9][21]
- Potassium phosphate (K_3PO_4 , 3.0 equiv)

- Anhydrous THF (0.1 M)

Procedure:

- Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried vial with the palladium source, the chiral ligand, the aryl bromide, the arylboronic acid, and the base.
- Solvent Addition: Add anhydrous THF.
- Reaction Execution: Seal the vial and stir the reaction at the optimized temperature (e.g., 50 °C) for 48-72 hours.^[9] The choice of chiral ligand is paramount and often requires screening to achieve high enantioselectivity.^[21]
- Work-up: Cool the reaction to room temperature, add water, and extract with ethyl acetate. Dry the organic layer over Na_2SO_4 , filter, and concentrate.
- Purification and Analysis: Purify the product by flash chromatography. Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Conclusion and Future Outlook

Boronic acids have fundamentally reshaped the landscape of complex molecule synthesis. The reactions detailed in this guide represent just a fraction of their vast utility. Ongoing research continues to expand the scope of these transformations, with a particular focus on developing more sustainable catalyst systems, broadening the substrate scope to include more challenging $\text{C}(\text{sp}^3)$ -hybridized partners, and designing novel chiral ligands for ever more precise stereochemical control. The continued innovation in boronic acid chemistry promises to provide chemists with even more powerful tools to address the synthetic challenges of the future, from drug discovery to the creation of novel materials.

References

- Gillis, E. P., & Burke, M. D. (2008). Multistep synthesis of complex boronic acids from simple MIDA boronates. *Journal of the American Chemical Society*, 130(43), 14084–14085. [\[Link\]](#)
- Petasis, N. A. (1993). The Petasis Reaction. *Wikipedia*. [\[Link\]](#)
- Gillis, E. P. (2010).
- Tu, S., & Li, C. (2019). Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. *Chemical Reviews*, 119(20), 11245–11290. [\[Link\]](#)

- Burke, M. D., & Gillis, E. P. (2018). From Synthesis to Function via Iterative Assembly of N-Methyliminodiacetic Acid Boronate Building Blocks. *Accounts of Chemical Research*, 51(8), 1849–1861. [\[Link\]](#)
- Green, J. C., & Procter, D. J. (2022). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. *Journal of the American Chemical Society*, 144(34), 15531–15536. [\[Link\]](#)
- Ma, Y., et al. (2020). Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position. *RSC Advances*, 10(30), 17897–17901. [\[Link\]](#)
- Zhang, D., et al. (2018). N,O-Bidentate ligand-tunable copper(ii) complexes as a catalyst for Chan–Lam coupling reactions of arylboronic acids with 1H-imidazole derivatives. *Organic & Biomolecular Chemistry*, 16(46), 8984–8988. [\[Link\]](#)
- Chan, D. M. T., Evans, D. A., & Lam, P. Y. S. (n.d.). Chan–Lam coupling. *Wikipedia*. [\[Link\]](#)
- ResearchGate. (n.d.). Optimization of the Petasis reaction conditions using α -hydroxy aldehyde 3, dibenzylamine and trans-styrylboronic acid. [\[Link\]](#)
- Ali, S., et al. (2025). The Petasis Reaction: Applications and Organic Synthesis-A Comprehensive Review. *ACS Omega*. [\[Link\]](#)
- Pyne, S. G., & Petasis, N. A. (2012). Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. *Chemical Reviews*. [\[Link\]](#)
- Smith, A. B., et al. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates.
- Tu, S., & Li, C. (2019). Reactivity and Synthetic Applications of Multicomponent Petasis Reactions.
- Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. [\[Link\]](#)
- Chem-Station. (2016). Protecting Groups for Boronic Acids. [\[Link\]](#)
- NROChemistry. (n.d.). Chan-Lam Coupling: Mechanism & Examples. [\[Link\]](#)
- Krasavin, M., & Dar'in, D. (2019). The Chan–Evans–Lam N-Arylation of 2-Imidazolines. *The Journal of Organic Chemistry*, 84(15), 9735–9743. [\[Link\]](#)
- ResearchGate. (n.d.).
- Green, J. C., & Procter, D. J. (2022). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. *Journal of the American Chemical Society*. [\[Link\]](#)
- ResearchGate. (n.d.). Base-assisted, copper-catalyzed N-arylation of (benz)imidazoles and amines with diarylborinic acids. [\[Link\]](#)
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [\[Link\]](#)
- Martinez, A. et al. (2014). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. *Molecules*, 19(11), 18848–18884. [\[Link\]](#)
- Holder, J. C., et al. (2022). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S.

pneumoniae. *Inorganica Chimica Acta*, 535, 120857. [Link]

- Burke, M. D., & Gillis, E. P. (2008).
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Organic Chemistry Portal. (n.d.).
- PubMed. (2008).
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
- Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Link]
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pubs.acs.org [pubs.acs.org]
- 2. A Greener Phase-Switch Concept for Multistep Synthesis Using Boronic Acids as Productive Tags acswebcontent.acs.org
- 3. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. en.chem-station.com
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs yonedalabs.com
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. quora.com [quora.com]
- 9. Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://pmc.ncbi.nlm.nih.gov)
- 10. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://pmc.ncbi.nlm.nih.gov)
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]

- 13. N,O-Bidentate ligand-tunable copper(ii) complexes as a catalyst for Chan–Lam coupling reactions of arylboronic acids with 1H-imidazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Iterative cross-coupling with MIDA boronates | IDEALS [ideals.illinois.edu]
- 15. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Reactivity and Synthetic Applications of Multicomponent Petasis Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. files01.core.ac.uk [files01.core.ac.uk]
- 21. pubs.acs.org [pubs.acs.org]
- 22. An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Boronic Acids: Versatile Reagents for the Synthesis of Complex Molecules]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1431677#boronic-acids-in-the-synthesis-of-complex-molecules]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com